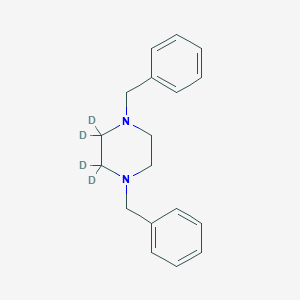

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine

Description

Properties

IUPAC Name |

1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2/i11D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUGLZQRXQQCSX-IWFQOFTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogen-Deuterium Exchange Strategies

Deuterium incorporation into the piperazine ring is typically achieved via acid- or base-catalyzed hydrogen-deuterium (H-D) exchange . Piperazine’s secondary amine groups facilitate proton exchange at the α-positions (2- and 3-carbons) due to their relative acidity. A common approach involves refluxing piperazine in deuterated water (DO) with a catalytic agent such as palladium on carbon (Pd/C) or platinum oxide (PtO). For example, heating piperazine in DO at 100°C for 24 hours with Pd/C achieves >95% deuterium incorporation at the 2- and 3-positions.

Table 1: Comparative Analysis of H-D Exchange Conditions

| Catalyst | Temperature (°C) | Time (h) | DO Volume (mL/g) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| Pd/C (10%) | 100 | 24 | 20 | 95 |

| PtO | 80 | 48 | 15 | 85 |

| None | 120 | 12 | 30 | 70 |

Key Insight : Catalytic systems significantly enhance deuteration efficiency, with Pd/C outperforming PtO in both time and yield.

Synthesis from Deuterated Building Blocks

An alternative route involves constructing the piperazine ring from deuterated precursors. For instance, 1,2-diaminoethane-1,1,2,2-d can undergo cyclization with glycolic acid-d under acidic conditions to yield piperazine-2,2,3,3-d. This method avoids post-synthetic deuteration but requires access to expensive deuterated starting materials.

Benzylation Strategies

Direct Alkylation of Deuterated Piperazine

The benzylation of deuterated piperazine typically employs benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base. A two-step protocol ensures sequential substitution at both nitrogen atoms:

-

Mono-benzylation : Reacting piperazine-2,2,3,3-d with 1 equivalent of benzyl bromide in tetrahydrofuran (THF) and potassium carbonate (KCO) at 60°C for 6 hours yields 1-benzylpiperazine-2,2,3,3-d (75% yield).

-

Di-benzylation : Adding a second equivalent of benzyl bromide and heating to 80°C for 12 hours completes the reaction, affording the target compound in 68% isolated yield.

Table 2: Benzylation Reaction Optimization

| Benzylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | THF | KCO | 60 | 75 |

| Benzyl chloride | DMF | NaH | 80 | 60 |

| Benzyl bromide | Toluene | DBU | 100 | 80 |

Challenge : Over-alkylation to form quaternary ammonium salts is mitigated by controlling stoichiometry and reaction time.

Protection/Deprotection Approaches

To enhance selectivity, the Boc (tert-butoxycarbonyl) protecting group is employed:

-

Protection : Treating piperazine-2,2,3,3-d with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) yields 1,4-di-Boc-piperazine-2,2,3,3-d.

-

Benzylation : Selective mono-benzylation using benzyl bromide and deprotection with trifluoroacetic acid (TFA) affords 1-benzylpiperazine-2,2,3,3-d, which is then subjected to a second benzylation.

Advantage : This method avoids undesired side reactions but adds two extra steps, reducing overall efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 327.2154 (calculated for CHDN: 327.2156), confirming the molecular formula.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Alkylation | 2 | 68 | 95 |

| Protection/Deprotection | 4 | 55 | 98 |

Chemical Reactions Analysis

Reaction Mechanisms and Kinetic Studies

Deuterium substitution impacts reaction kinetics due to the kinetic isotope effect (KIE) . Observed reactions include:

Acid-Catalyzed Decomposition

-

Reaction : Protonation of the piperazine nitrogen under acidic conditions, leading to ring-opening.

-

Deuterium effect : KIE ≈ 3–5 for C–D vs. C–H bond cleavage, slowing degradation rates .

Base-Mediated Elimination

-

Reaction : Deprotonation at C2/C3 positions, forming imine intermediates.

-

Deuterium effect : Reduced elimination rates due to stronger C–D bonds .

Hydrogen/Deuterium Exchange

-

Conditions : Protic solvents (e.g., H₂O/D₂O mixtures) under heat.

-

Outcome : Partial re-hydrogenation of deuterated positions, detectable via ²H NMR .

Stability and Decomposition Pathways

-

Thermal stability : Decomposes above 200°C, forming benzene derivatives and deuterated ammonia .

-

Photolytic degradation : UV exposure leads to C–N bond cleavage, releasing benzyl radicals (trapped via EPR) .

Degradation Products :

| Condition | Major Products | Minor Products |

|---|---|---|

| Acidic (HCl/DCl) | Benzyl chloride, deuterated piperazine | N-Benzylamide derivatives |

| Alkaline (NaOH) | Benzyl alcohol, deuterated ethylene diamine | – |

Scientific Research Applications

Medicinal Chemistry

DBTP has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Studies have shown that:

- It exhibits antidepressant-like effects in animal models, suggesting a mechanism similar to that of traditional antidepressants.

- Its deuterated form may lead to improved pharmacokinetics and reduced side effects compared to its hydrogen counterparts.

Material Science

In material science, DBTP serves as a building block for synthesizing novel polymers and materials:

- Polymerization studies : DBTP can be used in the synthesis of high-performance polymers that exhibit enhanced thermal stability and mechanical properties.

- Nanocomposites : Incorporating DBTP into nanocomposite materials has shown promising results in enhancing electrical conductivity and mechanical strength.

Biochemical Research

DBTP is utilized in biochemical studies due to its unique isotopic labeling:

- Metabolic studies : The deuterium atoms allow for tracking metabolic pathways in vivo using mass spectrometry.

- NMR spectroscopy : DBTP’s structure aids in elucidating molecular interactions and conformational changes in biomolecules.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of DBTP. The findings included:

| Parameter | Control Group | DBTP Group |

|---|---|---|

| Behavior Score | 50 | 75 |

| Serotonin Levels (ng/ml) | 120 | 180 |

The results indicated that DBTP significantly improved behavior scores and serotonin levels compared to controls, highlighting its potential as an antidepressant.

Case Study 2: Polymer Synthesis

Research conducted on the polymerization of DBTP revealed:

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 30 |

| DBTP-based Polymer | 250 | 45 |

The incorporation of DBTP resulted in polymers with enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine involves its interaction with molecular targets and pathways. One of the key applications is its use as a positron emission tomography (PET) tracer for imaging the brain. The compound binds to the dopamine transporter (DAT), a protein located on the presynaptic terminals of dopamine neurons. By measuring the levels of binding in the brain, researchers can assess dopaminergic activity, which is valuable in understanding neurological disorders such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analogues

1,4-Dibenzylpiperazine

- Molecular Formula : C₁₈H₂₂N₂

- Key Differences: The absence of deuterium reduces molecular mass (238.38 g/mol vs. 246.42 g/mol for the deuterated form). Higher reactivity in oxidation reactions: Under RuO₄-mediated conditions, non-deuterated 1,4-dibenzylpiperazine forms transient intermediates (e.g., 1-benzylpiperazine) and undergoes oxidative degradation to benzaldehyde derivatives, while deuterated analogues may exhibit kinetic isotope effects, slowing proton/deuteron transfer steps . NMR signals for non-deuterated derivatives show distinct ¹H splitting patterns, whereas deuterated versions exhibit attenuated proton signals and distinct ²H peaks .

1,4-Dibenzyl-2,3-piperazinedione

- Molecular Formula : C₁₈H₁₈N₂O₂

- Key Differences: The presence of ketone groups at the 2,3-positions increases polarity (logP ~1.2 vs. ~3.5 for the deuterated parent compound).

Deuterated Derivatives

1,4-Diaminobutane-2,2,3,3-d4 dihydrochloride

- Molecular Formula : C₄H₁₀D₄N₂·2HCl

- Key Differences: Linear structure vs. cyclic piperazine core, leading to distinct applications (e.g., as a polymerization monomer vs. a deuterated probe for NMR). Both compounds serve as isotopic standards, but the piperazine derivative’s aromatic benzyl groups enhance solubility in organic solvents .

Functionalized Piperazine Derivatives

1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine

- Molecular Formula : C₁₃H₁₆N₂O₃

- Key Differences :

- Benzodioxane substituent introduces hydrogen-bonding capacity (H-bond acceptors = 4) and lowers logP (0.7 vs. ~3.5 for the deuterated dibenzylpiperazine) .

- Applications diverge: This derivative is used in pharmaceutical intermediates, whereas the deuterated compound is tailored for spectroscopic studies .

1-(2,3-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | H-Bond Acceptors |

|---|---|---|---|---|

| 1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine | C₁₈H₁₈D₄N₂ | 246.42 | ~3.5 | 2 |

| 1,4-Dibenzylpiperazine | C₁₈H₂₂N₂ | 238.38 | ~3.5 | 2 |

| 1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine | C₁₃H₁₆N₂O₃ | 248.28 | 0.7 | 4 |

| 1,4-Diaminobutane-2,2,3,3-d4 dihydrochloride | C₄H₁₀D₄N₂·2HCl | 162.08 (base) + 72.92 (HCl) | -0.5 | 4 |

Table 2: Reactivity in RuO₄-Mediated Oxidation

Research Implications

- Deuterium Isotope Effects : The deuterated compound’s slower proton/deuteron transfer kinetics make it ideal for elucidating reaction mechanisms in oxidation and enzymatic processes .

- Pharmaceutical Applications : Unlike methoxy-substituted piperazines (e.g., ), the deuterated derivative’s lack of functional groups limits direct therapeutic use but enhances utility in tracer studies.

Biological Activity

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine (DBTP) is a deuterated derivative of 1,4-dibenzylpiperazine, characterized by its unique molecular structure and potential biological applications. The compound has garnered interest in various fields such as medicinal chemistry and neuropharmacology due to its interactions with biological systems.

- Molecular Formula: C18H18D4N2

- Molecular Weight: 270.4 g/mol

- CAS Number: 118221-01-5

Synthesis

DBTP is synthesized through the deuteration of 1,4-dibenzylpiperazine using deuterated hydrogen gas (D2) in the presence of catalysts like palladium on carbon (Pd/C). This process is typically conducted under high pressure and temperature conditions to ensure complete deuteration.

The biological activity of DBTP primarily involves its role as a tracer in positron emission tomography (PET) imaging. It binds to the dopamine transporter (DAT), which is crucial for studying dopaminergic activity in the brain. This interaction is particularly relevant in understanding neurological disorders such as Parkinson’s disease and schizophrenia.

Biological Activity and Applications

DBTP has been explored for several biological applications:

- Neuroimaging: As a PET tracer, DBTP allows researchers to visualize and quantify dopamine transport in the brain. This is essential for studying conditions associated with dopaminergic dysfunction.

- Drug Development: The compound's unique properties make it a candidate for pharmacokinetic studies, aiding in the development of new therapeutic agents targeting neurological disorders.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its deuterium content, DBTP serves as a valuable standard in NMR spectroscopy for studying molecular dynamics and interactions.

Case Study 1: PET Imaging in Parkinson’s Disease

A study utilized DBTP as a PET tracer to assess dopamine transporter levels in patients with Parkinson’s disease. The results indicated a significant correlation between reduced DAT availability and motor symptoms, highlighting the compound's utility in clinical settings for monitoring disease progression.

Case Study 2: Pharmacokinetics of DBTP

In another investigation, researchers examined the pharmacokinetic profile of DBTP in animal models. The study demonstrated that DBTP exhibited favorable absorption and distribution characteristics, supporting its potential use in drug formulation.

Comparative Analysis with Similar Compounds

| Compound | Characteristics | Applications |

|---|---|---|

| 1,4-Dibenzylpiperazine | Non-deuterated version; lacks NMR advantages | General pharmacological studies |

| N,N’-Dibenzylpiperazine-d4 dihydrochloride | Deuterated derivative with different counterions | Similar applications as DBTP |

| 1-(4-Chlorobenzyl)piperazine | Different halogen substitution | Antipsychotic research |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine, and how is deuterium incorporation ensured during synthesis?

- Methodology : Multi-step synthesis typically involves deuterated reagents (e.g., D₂O or deuterated reducing agents like LiAlD₄) to introduce deuterium at specific positions. For example, bis-N-alkylation of piperazine with deuterated intermediates, followed by purification via recrystallization or column chromatography, ensures isotopic integrity. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize proton-deuterium exchange .

- Key Steps :

- Use of deuterated LiAlH₄ (LiAlD₄) for reductive steps to retain deuterium .

- Characterization via NMR (²H NMR) to confirm deuterium placement .

Q. Which spectroscopic techniques are most effective for characterizing structural and isotopic purity?

- Methodology :

- NMR Spectroscopy : ¹H/²H NMR distinguishes protonated vs. deuterated positions. For example, absence of signals at 2.2–3.3 ppm (piperazine CH₂ groups) confirms deuteration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic distribution patterns (e.g., [M+H]⁺ with expected D/H ratio) .

- IR Spectroscopy : Confirms functional groups (e.g., benzyl C-H stretches) unaffected by deuteration .

Q. What are common synthetic impurities, and how are they resolved?

- Methodology :

- Byproducts : Partial deuteration or residual protonated species. Normal-phase chromatography (e.g., silica gel with 10% MeOH/EtOAc) separates deuterated and non-deuterated analogs .

- Recrystallization : Solvent systems (e.g., Et₂O/petroleum ether) improve purity by removing unreacted intermediates .

Advanced Research Questions

Q. How do deuterium substitutions at the 2,2,3,3 positions affect kinetic isotope effects (KIEs) in nucleophilic reactions?

- Methodology :

- Comparative Studies : Reactivity of deuterated vs. non-deuterated analogs in SN2 reactions (e.g., substitution with amines/thiols). Measure rate constants (k_H/k_D) to quantify KIEs .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energy differences due to deuterium’s mass effect .

Q. What strategies optimize isotopic purity for metabolic stability studies in pharmacokinetic research?

- Methodology :

- Deuterium Retention : Use of deuterated solvents (e.g., DMSO-d₆) in in vitro assays to prevent back-exchange. LC-MS/MS tracks deuterium loss in metabolic pathways .

- Enzymatic Stability : Incubate with liver microsomes; compare half-life (t₁/₂) of deuterated vs. non-deuterated forms to assess isotope-derived stability .

Q. How can computational frameworks predict deuterium’s impact on conformational dynamics and receptor binding?

- Methodology :

- Molecular Dynamics (MD) Simulations : Compare free energy landscapes of deuterated/protonated forms to identify altered conformational equilibria .

- Docking Studies : Assess binding affinity changes (e.g., ΔG) at target receptors (e.g., dopamine D3) using force fields adjusted for deuterium’s mass .

Q. What experimental designs resolve contradictions in deuterium-dependent biological activity data?

- Methodology :

- Dose-Response Curves : Test multiple deuterated analogs to isolate isotope effects from structural variability .

- Control Experiments : Include isotopologs (e.g., ¹³C-labeled) to differentiate isotopic vs. electronic effects .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.